molecular formula C21H21N5O5 B11290862 N-(2,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

N-(2,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Cat. No.: B11290862
M. Wt: 423.4 g/mol
InChI Key: QWSGABYPABRJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxyphenyl and imidazotriazolyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

Molecular Formula

C21H21N5O5

Molecular Weight

423.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

InChI

InChI=1S/C21H21N5O5/c1-29-13-6-4-12(5-7-13)19-23-21-24-20(28)16(26(21)25-19)11-18(27)22-15-9-8-14(30-2)10-17(15)31-3/h4-10,16H,11H2,1-3H3,(H,22,27)(H,23,24,25,28)

InChI Key

QWSGABYPABRJEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazotriazolyl core, followed by the introduction of the methoxyphenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Reaction Types and Conditions

The compound participates in reactions characteristic of imidazole and triazole derivatives, with modifications primarily occurring at the methoxy groups, acetamide moiety, or heterocyclic core. Key reaction types include:

Nucleophilic Substitution

  • Sites : Methoxy groups on phenyl rings or nitrogen atoms in the triazole ring.

  • Reagents : Alkyl halides, acyl chlorides, or nucleophiles (e.g., amines, thiols).

  • Conditions : Basic media (e.g., NaH, K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 60–100°C.

  • Products : Derivatives with substituted alkoxy, alkylthio, or acylated groups .

Oxidation and Reduction

  • Oxidation :

    • Target : Imidazole/triazole rings or the ketone group.

    • Reagents : KMnO₄ (acidic conditions), CrO₃.

    • Products : Epoxides, carboxylic acids, or hydroxylated derivatives.

  • Reduction :

    • Target : Ketone (5-oxo group) or amide bonds.

    • Reagents : NaBH₄ (for ketones), LiAlH₄ (for amides).

    • Products : Secondary alcohols or amine derivatives.

Cycloaddition Reactions

  • Type : 1,3-dipolar cycloaddition involving the triazole ring.

  • Reagents : Alkynes or nitriles under Cu(I) catalysis.

  • Conditions : Room temperature in THF or MeCN.

  • Products : Fused polycyclic systems (e.g., triazolo-quinazolines) .

Research Findings and Data

Studies on analogous compounds reveal structure-activity relationships (SAR) and reaction efficiencies:

Reaction Modification Site Key Findings Biological Impact References
Acylation Triazole NHAcetylation reduces antibacterial activity by 50% compared to unmodified NH .Loss of hydrogen-bonding capacity .
Methoxy Substitution Phenyl ring4-Chloro substitution increases lipophilicity, enhancing cell membrane penetration.Improved anticancer activity (IC₅₀: 8 μM).
Oxidation Imidazole ringKetone oxidation to carboxylic acid improves solubility but reduces binding affinity.Lower enzyme inhibition (IC₅₀: >100 μM).

Mechanistic Insights

  • Substitution Reactions : Methoxy groups undergo demethylation via SN2 mechanisms under strong bases, forming phenolic intermediates that react with electrophiles.

  • Cycloadditions : The triazole ring acts as a dipolarophile, reacting with azides or nitriles to form stable 1,2,3-triazole hybrids, enhancing structural diversity .

  • Reduction Pathways : NaBH₄ selectively reduces the ketone to an alcohol without affecting the amide bond, preserving the acetamide’s pharmacological role.

Stability and Reactivity Considerations

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, limiting reaction design to neutral or mildly acidic/basic environments.

  • Thermal Stability : Stable up to 150°C, enabling high-temperature reactions like cycloadditions without decomposition.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(2,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide. In vitro evaluations have demonstrated its efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry assessed the compound's cytotoxic effects on multiple human cancer cell lines. The results indicated significant growth inhibition rates:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
HOP-9267.55%
MDA-MB-23156.88%

The compound exhibited superior activity compared to standard chemotherapeutics like Imatinib across several cancer types including CNS, ovarian, and breast cancers .

Molecular Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves interaction with tubulin. Molecular docking studies revealed that the compound binds efficiently within the binding site similar to combretastatin A4:

Docking Score=8.144 kcal mol\text{Docking Score}=-8.144\text{ kcal mol}

This interaction suggests that it may disrupt microtubule dynamics essential for cancer cell proliferation .

Pharmacokinetic Properties

Pharmacokinetic evaluations are crucial for understanding the viability of any therapeutic agent. The compound has been subjected to absorption, distribution, metabolism, and excretion (ADME) studies:

PropertyValue
SolubilityHigh
BioavailabilityModerate
Metabolic StabilityHigh

These properties indicate that the compound has favorable characteristics for further development as an anticancer agent .

Future Research Directions

Ongoing research is focused on optimizing the chemical structure of this compound to enhance its potency and selectivity against cancer cells while minimizing side effects.

Potential Modifications:

  • Alteration of substituents on the aromatic rings.
  • Investigation of different linkers to improve binding affinity.
  • Exploration of combination therapies with existing chemotherapeutics.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide stands out due to its unique combination of methoxyphenyl and imidazotriazolyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

C19H21N3O4\text{C}_{19}\text{H}_{21}\text{N}_3\text{O}_4

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole and triazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent in vitro antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus66 μM
Compound BE. coli12 μM
Compound CP. aeruginosa30 μM

Anticancer Activity

The anticancer potential of the compound was evaluated through various assays. Studies have shown that imidazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. One study highlighted the effectiveness of a structurally similar compound in inhibiting cell growth in breast cancer cell lines .

Case Study:
In a recent study involving various cancer cell lines, a derivative of the target compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to apoptosis.

Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have been documented extensively. For example, triazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Table 2: COX Inhibition Data

Compound NameCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound D19.4542.1
Compound E26.0431.4

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of electron-donating groups on the aromatic rings has been correlated with enhanced biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.